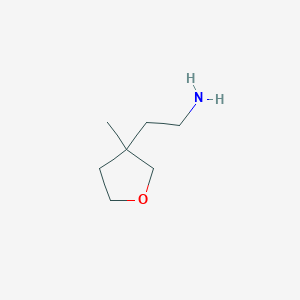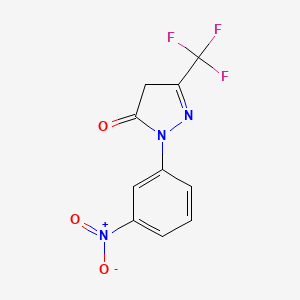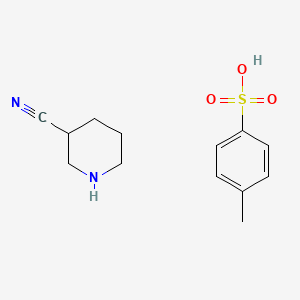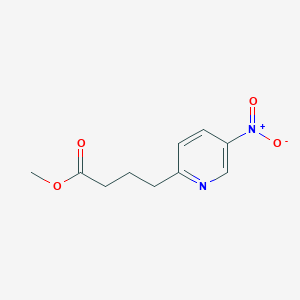
Methyl 4-(5-nitropyridin-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-nitropyridin-2-yl)butanoate is an organic compound with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of a nitropyridine ring attached to a butanoate ester group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-nitropyridin-2-yl)butanoate typically involves the esterification of 4-(5-nitropyridin-2-yl)butanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
化学反应分析
Types of Reactions
Methyl 4-(5-nitropyridin-2-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-(5-aminopyridin-2-yl)butanoate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-(5-nitropyridin-2-yl)butanoic acid.
科学研究应用
Methyl 4-(5-nitropyridin-2-yl)butanoate has several applications in scientific research:
Organic Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the biological activity of nitropyridine derivatives.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(5-nitropyridin-2-yl)butanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further biochemical reactions . The specific molecular targets and pathways involved depend on the context of its use in research and development .
相似化合物的比较
Similar Compounds
Methyl 4-(2-nitrophenyl)butanoate: Similar structure but with a nitrophenyl group instead of a nitropyridine group.
Ethyl 4-(5-nitropyridin-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(5-aminopyridin-2-yl)butanoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Methyl 4-(5-nitropyridin-2-yl)butanoate is unique due to the presence of both a nitropyridine ring and a butanoate ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC 名称 |
methyl 4-(5-nitropyridin-2-yl)butanoate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)4-2-3-8-5-6-9(7-11-8)12(14)15/h5-7H,2-4H2,1H3 |
InChI 键 |
VEILRIRBIGTZCY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCC1=NC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


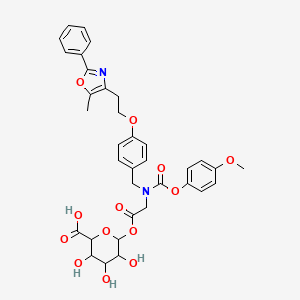
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)
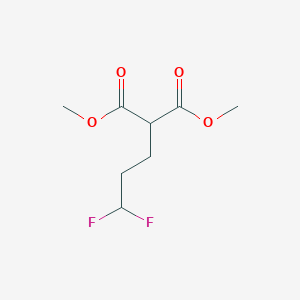

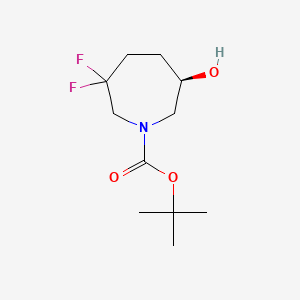
![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)
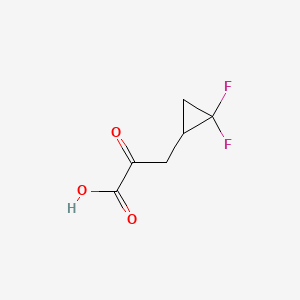
![7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13910947.png)
![1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13910961.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
